![molecular formula C6H7N3S B157638 6-Aminopyridine-3-carbothioamide CAS No. 53268-33-0](/img/structure/B157638.png)
6-Aminopyridine-3-carbothioamide
Overview
Description
6-Aminopyridine-3-carbothioamide is a chemical compound with the molecular formula C6H7N3S . It is used in the field of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular weight of 6-Aminopyridine-3-carbothioamide is 153.21 g/mol . The compound has a topological polar surface area of 97 Ų and a complexity of 137 . The InChIKey for this compound is LCKBJNNMWMUYAB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Aminopyridine-3-carbothioamide has two hydrogen bond donors and three hydrogen bond acceptors. It has one rotatable bond . The exact mass and monoisotopic mass of the compound are 153.03606841 g/mol .Scientific Research Applications
Pharmacological Evaluation
6-Aminopyridine-3-carbothioamide derivatives have been studied for their potential ameliorative effects on cognitive deterioration. This includes the design and synthesis of these compounds for pharmacological evaluation, particularly in the context of neurodegenerative diseases .
Synthesis and Chemical Development
These compounds are part of ongoing research in the development of fluorinated organic chemicals, which are crucial in various industries, including crop protection. The incorporation of fluorine atoms into organic compounds often results in enhanced chemical properties and biological activity .
Coordination Chemistry
Aminopyridine derivatives, including 6-Aminopyridine-3-carbothioamide, are explored for their ability to act as coordination sites with metals. This has implications for the development of new metal complexes with potential applications in catalysis, material science, and medicine .
Biological Activity
The biological activities of these compounds are a significant area of research. Studies focus on understanding the interaction between aminopyridine derivatives and biological systems, which could lead to the development of new therapeutic agents .
Crop Protection
The role of fluorinated compounds like 6-Aminopyridine-3-carbothioamide in crop protection is being investigated. These studies aim to develop more effective pesticides that can contribute to sustainable agriculture practices .
Mechanism of Action
Target of Action
Similar compounds such as aminopyridines have been known to inhibit certain axonal potassium channels .
Mode of Action
Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization .
Result of Action
Aminopyridines have been used in the treatment of a number of rare muscle diseases .
properties
IUPAC Name |
6-aminopyridine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBJNNMWMUYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398039 | |
Record name | 6-aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53268-33-0 | |
Record name | 53268-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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